molecular formula C23H28O12 B13893559 Mycophenolic acid acyl-b-D-glucuronide

Mycophenolic acid acyl-b-D-glucuronide

Cat. No.: B13893559
M. Wt: 496.5 g/mol
InChI Key: QBMSTEZXAMABFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid acyl-β-D-glucuronide involves the enzymatic glucuronidation of mycophenolic acid. This process is typically carried out using uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to mycophenolic acid . The reaction conditions generally include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods: Industrial production of mycophenolic acid acyl-β-D-glucuronide follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized fermentation conditions ensures high yield and purity of the compound .

Mechanism of Action

The mechanism of action of mycophenolic acid acyl-β-D-glucuronide involves its conversion back to mycophenolic acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This inhibition leads to a decrease in guanosine nucleotide synthesis, ultimately suppressing the proliferation of T and B lymphocytes . The compound’s molecular targets include IMPDH and other enzymes involved in purine biosynthesis .

Comparison with Similar Compounds

Uniqueness: Mycophenolic acid acyl-β-D-glucuronide is unique due to its pharmacologically active nature compared to the inactive 7-O-glucuronide. Its ability to revert to mycophenolic acid and exert immunosuppressive effects distinguishes it from other metabolites .

Properties

IUPAC Name

3,4,5-trihydroxy-6-[6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMSTEZXAMABFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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